N-(Prop-2-en-1-yl)-2-sulfanylidenetetrahydropyrimidine-1(2H)-carbothioamide
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Overview
Description
N-(Prop-2-en-1-yl)-2-sulfanylidenetetrahydropyrimidine-1(2H)-carbothioamide is a complex organic compound with a unique structure that includes a sulfanylidenetetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-en-1-yl)-2-sulfanylidenetetrahydropyrimidine-1(2H)-carbothioamide typically involves the reaction of prop-2-en-1-ylamine with a suitable thiocarbonyl compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reactant concentrations to maximize yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common.
Chemical Reactions Analysis
Types of Reactions
N-(Prop-2-en-1-yl)-2-sulfanylidenetetrahydropyrimidine-1(2H)-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
N-(Prop-2-en-1-yl)-2-sulfanylidenetetrahydropyrimidine-1(2H)-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Prop-2-en-1-yl)-2-sulfanylidenetetrahydropyrimidine-1(2H)-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-en-1-yl)acetamide: This compound has a similar prop-2-en-1-yl group but lacks the sulfanylidenetetrahydropyrimidine ring.
Prop-2-en-1-one based compounds: These compounds share the prop-2-en-1-yl group but differ in their overall structure and reactivity.
Uniqueness
N-(Prop-2-en-1-yl)-2-sulfanylidenetetrahydropyrimidine-1(2H)-carbothioamide is unique due to its combination of a prop-2-en-1-yl group with a sulfanylidenetetrahydropyrimidine ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
CAS No. |
114141-76-3 |
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Molecular Formula |
C8H13N3S2 |
Molecular Weight |
215.3 g/mol |
IUPAC Name |
N-prop-2-enyl-2-sulfanylidene-1,3-diazinane-1-carbothioamide |
InChI |
InChI=1S/C8H13N3S2/c1-2-4-9-7(12)11-6-3-5-10-8(11)13/h2H,1,3-6H2,(H,9,12)(H,10,13) |
InChI Key |
YCVKUNJWGJAISU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)N1CCCNC1=S |
Origin of Product |
United States |
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